molecular formula C23H19ClFN3O3S B2884403 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-phenethylacetamide CAS No. 1031619-55-2

2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-phenethylacetamide

Cat. No.: B2884403
CAS No.: 1031619-55-2
M. Wt: 471.93
InChI Key: PPQZNWHMZSRVFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-phenethylacetamide” is a complex organic molecule. It contains a benzothiadiazine backbone, which is a type of heterocyclic compound . The molecule also contains a fluorophenyl group, a chloro group, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiadiazine ring, a phenyl ring, and an acetamide group . The presence of sulfur, nitrogen, and oxygen atoms in the benzothiadiazine ring makes it a heterocyclic compound .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electrophilic sites on the benzothiadiazine ring and the acetamide group . The presence of the fluorine and chlorine atoms could also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors influencing its properties could include its molecular weight, the presence of polar groups, and the presence of aromatic rings .

Scientific Research Applications

Synthesis and Biological Evaluation

Research has been conducted on compounds with structural similarities, focusing on their synthesis and potential applications in treating various diseases. For example, compounds like fluorophenylbenzothiazoles have been synthesized and evaluated for their cytotoxicity in vitro against cancer cell lines, showing potent activity in some cases. These compounds have been investigated for their antitumor properties, indicating the potential for development into anticancer drugs (Hutchinson et al., 2001).

Antimicrobial and Antifungal Activity

Several studies have synthesized sulfide and sulfone derivatives of chloro-fluorophenyl thiadiazoles, which were screened for their antimicrobial activity against various bacterial and fungal strains. These studies contribute to the understanding of how structural variations in chemical compounds can affect their biological activities, highlighting the potential for discovering new antimicrobial agents (Badiger et al., 2013).

Material Science Applications

Research into the applications of similar compounds extends beyond medical applications into material science, such as the development of polymer solar cells. An example includes the synthesis of alternating copolymers used as donor materials for high-efficiency polymer solar cells, demonstrating the potential of these compounds in renewable energy technologies (Qin et al., 2009).

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities .

Properties

IUPAC Name

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-(2-phenylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFN3O3S/c24-17-10-11-21-19(14-17)23(18-8-4-5-9-20(18)25)27-28(32(21,30)31)15-22(29)26-13-12-16-6-2-1-3-7-16/h1-11,14H,12-13,15H2,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQZNWHMZSRVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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